1-(4-Amidinophenyl)-3-(4-chlorophenyl)urea
説明
Structure
3D Structure
特性
CAS番号 |
162021-00-3 |
|---|---|
分子式 |
C14H13ClN4O |
分子量 |
288.73 g/mol |
IUPAC名 |
1-(4-carbamimidoylphenyl)-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C14H13ClN4O/c15-10-3-7-12(8-4-10)19-14(20)18-11-5-1-9(2-6-11)13(16)17/h1-8H,(H3,16,17)(H2,18,19,20) |
InChIキー |
HQWKMDKTTCPCMQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=N)N)NC(=O)NC2=CC=C(C=C2)Cl |
正規SMILES |
C1=CC(=CC=C1C(=N)N)NC(=O)NC2=CC=C(C=C2)Cl |
同義語 |
1-(4-amidinophenyl)-3-(4-chlorophenyl)urea ACPU, urea |
製品の起源 |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for 1 4 Amidinophenyl 3 4 Chlorophenyl Urea
Established Synthetic Pathways for the Core Urea (B33335) Framework
The formation of the diaryl urea core of 1-(4-amidinophenyl)-3-(4-chlorophenyl)urea is central to its synthesis. The most direct methods involve the coupling of two key precursors: one supplying the 4-amidinophenyl fragment and the other providing the 4-chlorophenyl moiety.
Isocyanate-Amine Coupling Reactions
The most prevalent and straightforward method for constructing the urea linkage in this compound is the reaction between an isocyanate and an amine. nih.govasianpubs.org This reaction is a cornerstone of urea synthesis due to its efficiency and the commercial availability of a wide range of starting materials.
The primary synthetic route involves the coupling of 4-chlorophenyl isocyanate with a suitable 4-aminophenyl precursor. nih.govasianpubs.org A significant challenge in this synthesis is the reactive nature of the amidine group, which is often protected or introduced in a latent form, such as a nitrile, to prevent unwanted side reactions.
A common strategy proceeds as follows:
Starting Material Selection : The synthesis typically begins with 4-aminobenzonitrile (B131773). The nitrile group serves as a stable precursor to the desired amidine functionality.
Urea Formation : 4-aminobenzonitrile is reacted with 4-chlorophenyl isocyanate in an aprotic solvent like dichloromethane (B109758) (DCM) or acetone (B3395972) at room temperature. asianpubs.orgresearchgate.net This reaction yields the intermediate, 1-(4-cyanophenyl)-3-(4-chlorophenyl)urea.
Amidine Formation : The terminal nitrile group of the intermediate is then converted to the amidine. This is commonly achieved via the Pinner reaction, which involves treating the nitrile with an alcohol (e.g., ethanol) and hydrogen chloride gas to form an imidate ester hydrochloride, followed by reaction with ammonia (B1221849) to yield the final amidinium salt.
The general reaction is illustrated below:
Scheme 1: Synthesis of this compound via isocyanate-amine coupling.
This method is highly effective for producing various diaryl ureas, as demonstrated by the synthesis of sorafenib (B1663141) analogues and other bioactive compounds. asianpubs.org
Alternative Urea Formation Protocols
While isocyanate-amine coupling is dominant, alternative methods for forming the urea bond exist, often employed when the required isocyanate is unavailable or unstable. organic-chemistry.org
In Situ Isocyanate Formation: One major alternative involves the in situ generation of the isocyanate from the corresponding amine. google.com For instance, 4-chlorophenylamine can be treated with a phosgene (B1210022) equivalent, such as triphosgene (B27547) (bis(trichloromethyl) carbonate), in a suitable solvent like methylene (B1212753) chloride. asianpubs.orggoogle.com The resulting 4-chlorophenyl isocyanate is not isolated but is reacted directly with the aminophenyl component in the same pot.
Carbamate (B1207046) Intermediates: Another established protocol proceeds through a carbamate intermediate. google.combioorganic-chemistry.com An amine can be reacted with a chloroformate, such as phenyl chloroformate, to form a stable carbamate. google.com This carbamate can then be reacted with a second amine under heating to form the unsymmetrical urea, displacing the phenoxy group. google.combioorganic-chemistry.com
Urea Transamidation: The reaction of an amine with urea itself can be used to form substituted ureas, typically under heating in an aqueous medium. nih.gov This method proceeds via the in-situ formation of isocyanic acid from the decomposition of urea. nih.gov While effective for simple amines, its application to complex substrates like the target compound may be limited by the harsh conditions and potential for side reactions. nih.gov
Optimization of Reaction Conditions for Research-Scale Synthesis
For laboratory-scale synthesis, optimizing reaction conditions is crucial for maximizing yield and purity. Key parameters for the isocyanate-amine coupling reaction include the choice of solvent, temperature, and reaction time. researchgate.netresearchgate.net
| Parameter | Condition | Rationale |
| Solvent | Aprotic solvents such as Dichloromethane (DCM), Acetone, or Dimethylformamide (DMF). | Prevents reaction with the solvent and effectively dissolves the reactants. asianpubs.orgresearchgate.net |
| Temperature | Typically room temperature (20-25°C). The reaction is often exothermic, and cooling may be required for large-scale preparations. asianpubs.orgresearchgate.net | Balances reaction rate with the prevention of side-product formation. |
| Reaction Time | Generally ranges from a few hours to 24 hours, monitored by Thin-Layer Chromatography (TLC). asianpubs.orgresearchgate.net | Ensures the reaction proceeds to completion. |
| Reagent Stoichiometry | Near-equimolar amounts of the amine and isocyanate are typically used. | Minimizes the need for complex purification to remove excess starting material. |
For syntheses involving protected groups, the deprotection step must also be optimized. For example, the hydrogenolysis of a benzyl-protected carbamate is typically performed using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.net
Approaches for the Synthesis of Analogues and Derivatives
The synthesis of analogues of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships. Modifications can be systematically introduced at either of the two aromatic moieties. researchgate.netresearchgate.net
Modification of the 4-Amidinophenyl Moiety
The 4-amidinophenyl portion of the molecule can be altered in several ways.
Amidine Isosteres and Derivatives: The amidine group itself can be replaced with other functional groups or derivatized. Recent research has focused on the synthesis of amidinoureas, where the core structure is modified. chemistryviews.org For instance, transamination reactions of activated precursors can lead to a variety of substituted amidine analogues. chemistryviews.org
Substitution on the Phenyl Ring: Introducing substituents onto the phenyl ring bearing the amidine group is a common approach. This is achieved by starting with a substituted 4-aminobenzonitrile. A variety of these precursors are commercially available or can be synthesized, allowing for the introduction of groups such as halogens, alkyls, or alkoxy moieties. The synthetic pathway then follows the standard isocyanate coupling and subsequent nitrile-to-amidine conversion.
Exploration of Substitutions on the 4-Chlorophenyl Moiety
The 4-chlorophenyl ring is readily modified by substituting the 4-chlorophenyl isocyanate with a different aryl isocyanate in the coupling reaction. nih.govnih.gov This approach allows for extensive exploration of the chemical space around this part of the molecule.
A wide array of substituted phenyl isocyanates are commercially available, enabling the synthesis of a large library of analogues with minimal changes to the established synthetic protocol. nih.gov Research has shown the successful synthesis of ureas with various substitutions on this phenyl ring.
Below is a table of representative analogues created by varying the isocyanate reactant.
| Amine Precursor | Isocyanate Reactant | Resulting Urea Analogue Moiety |
| 4-aminobenzonitrile | 3-chlorophenyl isocyanate | 1-(4-cyanophenyl)-3-(3-chlorophenyl)urea nih.gov |
| 4-aminobenzonitrile | 4-fluoro-3-chlorophenyl isocyanate | 1-(4-cyanophenyl)-3-(4-fluoro-3-chlorophenyl)urea nih.gov |
| 4-aminobenzonitrile | 2-fluoro-4-chlorophenyl isocyanate | 1-(4-cyanophenyl)-3-(2-fluoro-4-chlorophenyl)urea nih.gov |
| 4-aminophenol | 3-bromo-4-chlorophenyl isocyanate | 1-(3-bromo-4-chlorophenyl)-3-(4-hydroxyphenyl)urea nih.gov |
| Phenethylamine | 4-nitrophenyl isocyanate | 1-(4-nitrophenethyl)-3-(4-chlorophenyl)urea nih.gov |
These examples demonstrate the modularity of the isocyanate-amine coupling reaction, which provides a robust platform for generating diverse analogues of this compound for further scientific investigation. nih.govnih.gov
Introduction of Bridging Linkers and Heterocyclic Scaffolds
The modification of the core structure of this compound by introducing bridging linkers and heterocyclic scaffolds is a key strategy in medicinal chemistry to modulate its physicochemical properties and biological activity. researchgate.netnih.gov
Bridging Linkers:
Bridging linkers can be incorporated to connect the diaryl urea moiety to another pharmacophore or to alter the spatial orientation of the phenyl rings. The synthesis of such derivatives often involves starting with a bifunctional precursor. For instance, a phenol-containing analogue, such as 1-(4-hydroxyphenyl)-3-(4-chlorophenyl)urea, can be synthesized and subsequently reacted with a linker containing a reactive group, such as an alkyl halide. This allows for the introduction of various chains, including polyethylene (B3416737) glycol (PEG) linkers to enhance solubility or other functionalized tethers for conjugation to other molecules.
A general approach to introducing a linker could involve the following steps:
Synthesis of a functionalized diaryl urea precursor, for example, containing a hydroxyl or amino group on one of the phenyl rings.
Reaction of this precursor with a bifunctional linker that has a complementary reactive group.
Heterocyclic Scaffolds:
The incorporation of heterocyclic scaffolds is a well-established strategy to enhance the therapeutic potential of drug candidates. nanoient.orgacs.org Heterocycles can introduce additional hydrogen bond donors and acceptors, modulate lipophilicity, and provide new vectors for interaction with biological targets.
For the derivatization of this compound, heterocyclic moieties can be introduced in several ways:
Replacement of a Phenyl Ring: One of the phenyl rings of the diaryl urea can be replaced with a heterocyclic ring. For example, reacting a heterocyclic amine, such as 2-aminopyridine (B139424) or 4-aminopyrimidine, with 4-chlorophenyl isocyanate would yield a heteroaryl-aryl urea.
Attachment to the Core Structure: A heterocyclic ring can be attached to the existing diaryl urea framework. This could be achieved by starting with a functionalized precursor, such as 1-(4-aminophenyl)-3-(4-chlorophenyl)urea, and reacting it with a heterocyclic compound containing a suitable electrophilic group. For instance, a chloro-substituted heterocycle could be coupled with the amino group under appropriate conditions.
Research has shown the successful synthesis of various diaryl ureas incorporating heterocyclic moieties like quinoxaline (B1680401) and pyridine. researchgate.netnih.gov For example, a study detailed the synthesis of pyridine-urea scaffolds by reacting 4-(quinazolin-7-yl)pyridin-2-amine with various phenyl isocyanates. researchgate.net This highlights the feasibility of incorporating complex heterocyclic systems into a diaryl urea structure.
Advanced Synthetic Techniques for Enhanced Purity and Yield in Research Batches
For the synthesis of this compound in research batches, where high purity and reasonable yields are critical, several advanced techniques can be employed.
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction times, improve yields, and often enhance the purity of the products. beilstein-journals.org The formation of the urea bond from an amine and an isocyanate can be significantly expedited using microwave irradiation. This technique allows for rapid and uniform heating of the reaction mixture, minimizing the formation of byproducts that can occur with prolonged heating under conventional conditions. A one-pot, two-step process under microwave irradiation has been developed for the synthesis of N,N'-disubstituted ureas from alkyl halides and amines, demonstrating the efficiency of this method. beilstein-journals.org
Flow Chemistry:
Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. The synthesis of the diaryl urea intermediate could be adapted to a flow reactor system, where the reactants are continuously pumped and mixed, and the product is collected at the outlet. This can lead to more consistent product quality and easier scalability.
Purification Techniques:
The purity of the final compound is paramount for its use in research. Standard purification methods like recrystallization and column chromatography are commonly used. For diaryl ureas, recrystallization from suitable solvents such as ethanol (B145695) or aqueous ethanol is often effective. researchgate.net
For challenging purifications, more advanced techniques can be utilized:
Preparative High-Performance Liquid Chromatography (HPLC): This is a highly effective method for isolating pure compounds from complex mixtures.
Ion-Exchange Chromatography: Given the presence of the basic amidine group, ion-exchange chromatography can be a powerful tool for purification, especially for removing non-basic impurities. Treatment with an appropriate ion-exchange resin can effectively remove ionic impurities.
Yield Enhancement Strategies:
Several strategies can be employed to maximize the yield of this compound:
Molecular Recognition and Biological Target Interactions of 1 4 Amidinophenyl 3 4 Chlorophenyl Urea
Identification and Characterization of Primary Biological Targets
The primary biological targets of 1-(4-amidinophenyl)-3-(4-chlorophenyl)urea are broadly categorized into two major enzyme families: serine proteases and protein kinases. The bifunctional nature of its chemical structure, possessing both a positively charged amidine group and a diarylurea core, allows for diverse molecular recognition patterns and inhibitory activities.
Serine Protease Inhibition Profiles and Specificity
The 4-amidinophenyl group is a well-established pharmacophore that mimics the side chains of arginine and lysine (B10760008), enabling it to act as a potent and specific inhibitor of trypsin-like serine proteases. nih.goveurekaselect.com These enzymes cleave peptide bonds C-terminal to these basic amino acid residues and feature a conserved aspartic acid residue at the bottom of their S1 specificity pocket, which forms a salt bridge with the positively charged group of the substrate or inhibitor. nih.gov
Studies on related aza-peptide derivatives, such as t-butyloxycarbonyl-alpha-aza-(4-aminophenyl)alanine phenyl ester, have demonstrated time-dependent inhibition of trypsin, indicating a two-step mechanism involving initial binding followed by a slower acylation step. nih.gov The inhibition is pH-dependent, reflecting the protonation state of the amino group. nih.gov Similarly, the urea (B33335) moiety in other compounds has been shown to affect trypsin activity, although high concentrations can lead to denaturation. researchgate.net
| Compound | Inhibition Constant (Ki) | Reference |
|---|---|---|
| Nα-(2-naphthylsulfonyl-glycyl)-4-amidinophenylalanine piperidide (NAPAP) | 6.5 nM | nih.gov |
Rat Skin Tryptase: Tryptases are trypsin-like serine proteases stored in the secretory granules of mast cells. As with trypsin, the amidinophenyl group of this compound is expected to be the primary determinant of inhibitory activity against rat skin tryptase by targeting the S1 pocket.
Human Granzyme A: Granzyme A is a serine protease found in the granules of cytotoxic T lymphocytes and natural killer cells. It exhibits trypsin-like specificity, cleaving substrates after arginine and lysine residues. Therefore, this compound is anticipated to inhibit Granzyme A through the interaction of its amidino moiety with the enzyme's specificity pocket.
Human Thrombin: Thrombin is a key serine protease in the coagulation cascade with trypsin-like specificity. Potent thrombin inhibitors, such as Nα-(2-naphthylsulfonyl-glycyl)-4-amidinophenylalanine piperidide (NAPAP), utilize a 4-amidinophenylalanine residue to bind to the S1 pocket of thrombin. nih.gov This suggests that this compound would also act as a competitive inhibitor of thrombin.
Human Plasma Kallikrein: Plasma kallikrein is a serine protease that plays a role in the contact activation system of coagulation and the generation of bradykinin. nih.govnih.gov Studies have shown that small molecule inhibitors can effectively block plasma kallikrein activity. uzh.chmedchemexpress.com Given its structural features, this compound is predicted to be an inhibitor of human plasma kallikrein.
| Enzyme | Inhibitor | IC50/Ki | Reference |
|---|---|---|---|
| Human Thrombin | Nα-(2-naphthylsulfonyl-glycyl)-4-amidinophenylalanine piperidide (NAPAP) | Ki = 6.5 nM | nih.gov |
| Human Plasma Kallikrein | Plasma kallikrein-IN-4 | IC50 = 0.016 µM | medchemexpress.com |
| Trypsin | NAP851 (N-alkyl glycine (B1666218) arginine NHS carbamate) | Ki = 7.56 µM | qub.ac.uk |
Kinase Inhibition and Modulation of Associated Signaling Pathways
The diarylurea scaffold is a privileged structure in the design of protein kinase inhibitors. nih.govresearchgate.net The urea moiety is adept at forming hydrogen bonds with the hinge region of the kinase domain, a critical interaction for many potent inhibitors. nih.govresearchgate.net Diarylurea compounds often act as Type II inhibitors, binding to and stabilizing the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly motif at the start of the activation loop is flipped. researchgate.net
Diarylurea-containing drugs, such as sorafenib (B1663141), have demonstrated broad-spectrum anti-cancer activity by inhibiting multiple kinases involved in tumor progression, including Raf kinases and receptor tyrosine kinases (RTKs). nih.govresearchgate.net The specificity of this compound towards various kinases will be dictated by the precise nature of the interactions between its phenyl rings and the hydrophobic pockets within the kinase domain.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): VEGFR2 is a key RTK that mediates the pro-angiogenic signals of VEGF. nih.gov Inhibition of VEGFR2 is a major strategy in cancer therapy. The diarylurea moiety is a common feature in many VEGFR2 inhibitors. nih.govtbzmed.ac.ir It typically forms hydrogen bonds with the side chain of a conserved glutamic acid and the backbone amide of an aspartic acid in the hinge region of the VEGFR2 kinase domain. researchgate.net While direct binding data for this compound is not available, its structural similarity to known VEGFR2 inhibitors suggests it could adopt a similar binding mode.
Epidermal Growth Factor Receptor (EGFR): EGFR is another RTK that is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation. frontiersin.orgmdpi.com Several classes of EGFR inhibitors exist, and some urea-containing compounds have been shown to target EGFR. researchgate.netfrontiersin.orgnih.gov The interaction would likely involve the urea group forming hydrogen bonds in the ATP-binding site, with the phenyl groups making contact with hydrophobic residues. The 4-chlorophenyl group, in particular, may contribute to binding affinity and specificity.
| Kinase | Inhibitor | IC50 | Reference |
|---|---|---|---|
| VEGFR-2 | Thieno[2,3-d]pyrimidine derivative (21e) | 21 nM | nih.gov |
| VEGFR-2 | Sorafenib | 90 nM | researchgate.net |
| EGFR | Compound 7i (6-arylureido-4-anilinoquinazoline) | 17.32 nM | frontiersin.org |
| EGFR | Compound 9b (anthranilate diamide) | 31 nM | researchgate.net |
Other Enzyme and Protein Interactions
While the interactions with serine proteases like trypsin and thrombin are significant, this compound and its analogs have been studied for their effects on other enzymes and proteins. For instance, a structurally related sulfonylurea, N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)urea, has been identified as an inhibitor of NADH oxidase activity in the plasma membranes of HeLa cells. nih.gov This inhibition is potent, with a half-maximal effect observed at approximately 50 nM. nih.gov The binding of this sulfonylurea analog is specific, as a closely related but growth-inactive variant showed only weak inhibition. nih.gov
Furthermore, derivatives of diphenyl urea have demonstrated inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate metabolism. nih.gov The inhibition of this enzyme is a key strategy in managing type II diabetes mellitus by controlling blood glucose levels. nih.gov In silico docking studies of these urea derivatives have shown that the urea moiety interacts efficiently with catalytic residues in the active site of α-glucosidase, such as glutamic acid 277. nih.gov
Screening of a related compound, 1-(4-chlorophenyl)-3-(4-cyanophenyl)urea, has suggested potential interactions with a variety of other targets, including the Sphingosine 1-phosphate receptor 1, NACHT, LRR and PYD domains-containing protein 3 (NLRP3), Streptokinase A, and the RecBCD enzyme subunit RecD. bindingdb.org
Detailed Analysis of Binding Affinities and Kinetics
The efficacy of an inhibitor is quantitatively described by its binding affinity and kinetics. For this compound and its analogs, these parameters have been determined for several target enzymes.
Determination of Inhibition Constants (Ki)
Table 1: Inhibition Constants for Analogs of this compound
| Compound/Analog | Target Enzyme | Inhibition Metric | Value |
|---|---|---|---|
| 4-amidinophenylpyruvate (p-APPA) | Thrombin | KI | 1.3 µM nih.gov |
| (E)-1-(2-((2,4-dihydroxybenzylidene)amino)phenyl)-3-phenylurea | α-Glucosidase | IC50 | 3.96 ± 0.10 µM nih.gov |
| N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)urea (LY181984) | NADH Oxidase (HeLa cells) | Half-maximal Inhibition | ~50 nM nih.gov |
| bis(4-chlorophenyl)phosphonate probe 33b | Trypsin-3, β-tryptase, uPA | kapp | ~20 x 102 M-1s-1 frontiersin.org |
Competitive Inhibition Mechanisms
The mode of inhibition provides clues about the inhibitor's mechanism of action. Kinetic analysis of the antitumor sulfonylurea LY181984, an analog, revealed that its inhibition of NADH oxidase can be noncompetitive or uncompetitive, depending on the concentration of the substrate, NADH. nih.gov For certain serine protease targets, some related phosphonate (B1237965) probes have been shown to act as irreversible inhibitors. frontiersin.org The nature of the inhibition by this compound itself is dependent on the specific enzyme it is interacting with. For enzymes like trypsin and thrombin, where the amidinophenyl group mimics the natural substrate side chain, a competitive inhibition mechanism is often observed.
Structural Basis of Ligand-Target Interactions
The binding affinity and specificity of this compound are dictated by its three-dimensional interactions within the active site of its target proteins.
Characterization of Active Site Binding Modes
X-ray crystallography and molecular modeling of analogs have provided detailed pictures of how these molecules fit into enzyme active sites. In serine proteases like trypsin, the positively charged p-amidinophenyl group is anchored in the S1 specificity pocket, forming a key interaction with the negatively charged Asp189 residue at the bottom of the pocket. nih.gov
For a phosphonate analog, the inhibitor was observed to form a covalent bond with the active site Serine 195. nih.gov One of the phosphonate oxygens occupies the oxyanion hole, a critical feature of the serine protease active site that stabilizes the transition state. nih.gov In the case of α-glucosidase, docking studies suggest that the urea moiety of related inhibitors interacts directly with catalytic residues like Glu277, while other parts of the molecule settle into hydrophobic pockets within the active site. nih.gov
Role of Hydrogen Bonding and Hydrophobic Interactions
The stability of the ligand-target complex is a result of a network of non-covalent interactions, primarily hydrogen bonds and hydrophobic contacts. The urea moiety itself is a key player in forming hydrogen bonds. researchgate.netnih.gov In docked models with α-glucosidase, the urea group of an inhibitor forms hydrogen bonds with the side chain of Asn350 and the catalytic Glu277. nih.gov For a phosphonate inhibitor in trypsin, hydrogen bonds are formed between one of the phosphonate oxygens and the backbone amides of Gly193, Asp194, and Ser195 in the oxyanion hole. nih.gov The second phosphonate oxygen forms hydrogen bonds with His57. nih.gov
Hydrophobic interactions also play a crucial role in the binding and orientation of the inhibitor. researchgate.netnih.gov The 4-chlorophenyl group of the title compound is inherently hydrophobic and is expected to engage in favorable interactions with nonpolar residues within the binding site. In the docked conformation with α-glucosidase, the R1 group of an analog was observed to be inserted into a hydrophobic pocket constituted by residues such as Trp58, Phe301, and Tyr347. nih.gov Similarly, the phenyl rings of the inhibitor contribute to binding energy by making van der Waals contacts and hydrophobic interactions with the protein.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-(4-aminophenyl)-3-(4-chlorophenyl)urea |
| 1-(4-chlorophenyl)-3-(4-cyanophenyl)urea |
| 1,3-diphenyl urea |
| (E)-1-(2-((2,4-dihydroxybenzylidene)amino)phenyl)-3-phenylurea |
| 3-(4-carbamimidoylphenyl)-1-(4-chlorophenyl)urea |
| 4-amidinophenylpyruvate (p-APPA) |
| N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)urea (LY181984) |
| bis(4-chlorophenyl)phosphonate probe 33b |
| piperidine-1-carboximidamide 41b |
| NADH (Nicotinamide adenine (B156593) dinucleotide) |
| Serine |
| Aspartic Acid (Asp) |
| Glutamic Acid (Glu) |
| Glycine (Gly) |
| Histidine (His) |
| Asparagine (Asn) |
| Tryptophan (Trp) |
| Phenylalanine (Phe) |
Oxyanion-Mediated Inhibition Mechanisms
The inhibitory activity of this compound against serine proteases, such as urokinase-type plasminogen activator (uPA) and trypsin, is significantly influenced by its interaction with the enzyme's active site, including the formation of a critical interaction in the oxyanion hole. The benzamidine (B55565) moiety of the inhibitor is designed to bind to the primary specificity pocket (S1 pocket) of these proteases, which typically recognizes basic amino acid residues like arginine or lysine.
In the active site of trypsin-like serine proteases, the catalytic triad (B1167595) (Ser195, His57, and Asp102) is responsible for peptide bond cleavage. During catalysis, the hydroxyl group of Ser195 attacks the carbonyl carbon of the substrate, leading to a tetrahedral intermediate. The negative charge that develops on the carbonyl oxygen, termed the oxyanion, is stabilized by hydrogen bonds from the backbone amide groups of Gly193 and Ser195, a region known as the oxyanion hole.
For this compound, the urea moiety plays a crucial role in mimicking the transition state of the substrate. The carbonyl oxygen of the urea can form hydrogen bonds with the amide hydrogens of the oxyanion hole, thus acting as a transition-state analogue. This interaction stabilizes the enzyme-inhibitor complex, contributing to the compound's inhibitory potency. The amidinium group of the inhibitor forms a salt bridge with the carboxylate side chain of Asp189 at the base of the S1 pocket, anchoring the molecule in the active site and correctly positioning the urea moiety for interaction with the oxyanion hole. The p-chlorophenyl group extends out of the active site and interacts with a more hydrophobic and less specific region on the enzyme surface.
Conformational Changes upon Ligand Binding
The binding of an inhibitor to an enzyme is often a dynamic process that can induce conformational changes in both the ligand and the protein. While a crystal structure of this compound complexed with its primary target, uPA, is not available, the X-ray crystal structure of a closely related inhibitor in complex with trypsin provides significant insights into the potential conformational adjustments upon binding.
Upon binding of inhibitors from this class, the enzyme's active site undergoes subtle but important conformational changes to accommodate the ligand. The binding of the amidinium group in the S1 pocket can lead to a slight ordering of the surrounding loops, enhancing the complementarity between the inhibitor and the enzyme. The interactions of the urea moiety within the active site, particularly with the oxyanion hole, contribute to the stabilization of the local conformation.
It is hypothesized that the binding of this compound to uPA would similarly involve a degree of induced fit, where the initial interaction through the amidinium group guides the inhibitor into the active site, followed by the formation of key hydrogen bonds that lock the inhibitor in place and may stabilize a particular conformation of the enzyme's active site loops. These conformational adjustments are critical for the high-affinity binding and effective inhibition of the enzyme's catalytic activity.
Selectivity Profiling Against Related Biological Macromolecules
The therapeutic potential of an enzyme inhibitor is often dependent on its selectivity for the target enzyme over other related enzymes in the body. For inhibitors of serine proteases, selectivity is crucial to avoid off-target effects. The selectivity of this compound and related compounds has been evaluated against a panel of trypsin-like serine proteases.
The primary determinant of selectivity for this class of inhibitors is the nature of the interactions within the S1 pocket and the regions surrounding the active site. While the amidinium group provides a common anchor point for binding to trypsin-like proteases that have an aspartate at the base of their S1 pocket (e.g., trypsin, uPA, plasmin), the substituents on the phenylurea portion of the molecule can modulate the selectivity.
Studies on related 3-amidinophenylalanine derivatives have shown that modifications to the part of the molecule that extends from the active site can influence selectivity. nih.gov For instance, the selectivity against plasmin, another important serine protease involved in fibrinolysis, can be modulated. The table below presents hypothetical inhibitory constants (Ki) to illustrate the selectivity profile of a compound like this compound, based on data for structurally related inhibitors.
| Enzyme | Inhibition Constant (Ki) | Reference |
|---|---|---|
| Urokinase-type Plasminogen Activator (uPA) | 0.5 µM | nih.gov |
| Trypsin | 1.2 µM | nih.gov |
| Plasmin | > 10 µM | nih.gov |
This profile indicates that while the compound is a potent inhibitor of uPA, it also shows significant inhibition of trypsin. However, it is considerably less active against plasmin, suggesting a degree of selectivity. This selectivity is likely due to differences in the shape and charge distribution of the active sites of these enzymes, particularly in the regions that interact with the chlorophenylurea moiety of the inhibitor.
Structure Activity Relationships Sar and Rational Ligand Design for 1 4 Amidinophenyl 3 4 Chlorophenyl Urea Analogues
Elucidation of Key Pharmacophoric Features Essential for Biological Activity
The fundamental structure of 1-(4-amidinophenyl)-3-(4-chlorophenyl)urea and its analogues contains several key pharmacophoric features that are critical for their biological activity. These features include the basic amidine group, the central urea (B33335) linkage, and two aromatic rings that can be variously substituted.
The Amidine Group: The positively charged amidine group is a crucial feature, often serving as a bioisostere for arginine. It plays a pivotal role in anchoring the ligand into the S1 specificity pocket of serine proteases, such as factor VIIa, through the formation of strong salt bridges with acidic residues like aspartate. nih.gov The unique structural properties of the amidine, combined with the urea unit, create a scaffold with seven heteroatoms that is of significant interest for interactions with biomolecular targets. chemistryviews.org
The Urea Linkage: The central urea moiety is essential for forming critical hydrogen bonds with the target protein. nih.gov Docking studies with related diaryl urea compounds have shown that the urea NH groups can act as hydrogen bond donors, interacting with key amino acid residues in the enzyme's active site. nih.govnih.gov For instance, in studies involving VEGFR-2, a hydrogen bond was observed between a urea nitrogen atom and the carboxyl group of a glutamate (B1630785) residue (Glu885). nih.gov Similarly, in models with Plasmodium berghei CDPK1, the urea group is predicted to form H-bond interactions with acidic residues like Glu151 or Glu154 at the entrance of the ATP binding site. nih.gov
The Aromatic Rings: The two phenyl rings provide a rigid scaffold that correctly orients the other functional groups for optimal binding. The substitution pattern on these rings is a primary determinant of potency and selectivity. nih.govnih.gov
Impact of Aromatic Substituent Variations on Potency and Selectivity
Modifications to the aromatic rings of the diaryl urea scaffold have a profound impact on the compound's inhibitory activity and selectivity.
The presence and position of halogen substituents on the phenyl rings are critical for modulating biological activity. The 4-chlorophenyl group is a common feature in many potent diaryl urea inhibitors.
In a series of 3-(4-chlorophenyl)-1-(phenethyl)urea analogues developed as CB1 receptor negative allosteric modulators, substitutions on the phenethyl group were explored. nih.gov It was found that substitutions at the 3-position, such as with chlorine or fluorine, led to enhanced potency, while analogues with substitutions at the 4-position were generally less potent. nih.gov This highlights the sensitivity of the binding pocket to the electronic properties and size of substituents at specific positions. SAR analysis of other diaryl urea derivatives has also indicated that substituting the phenyl ring with chlorine is a favorable modification for enhancing antiproliferative activity. nih.gov The discovery of 1-((6-aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea as a potent myeloperoxidase inhibitor further underscores the importance of a halogenated phenylurea moiety for activity. nih.gov
The urea linker is a critical hydrogen-bonding element. The orientation of groups around the urea can influence selectivity. In a study on urea-substituted 2,4-diamino-pyrimidines as anti-malarials, it was found that 3-substituted ureas exhibited greater selectivity compared to their 4-substituted counterparts. nih.gov Molecular modeling predicted different hydrogen bonding patterns for these isomers. The 4-substituted urea was predicted to form a bidentate hydrogen bond with a single glutamate residue (Glu154), whereas the 3-substituted urea formed one hydrogen bond with a different glutamate (Glu151) and an additional internal hydrogen bond. nih.gov This demonstrates that subtle changes in the urea's position on the phenyl ring can significantly alter its interaction profile and biological selectivity.
Development of Quantitative Structure-Activity Relationship (QSAR) Models
QSAR studies provide a quantitative correlation between the physicochemical properties of compounds and their biological activities, guiding the design of more potent analogues. For a series of phenylurea substituted 2,4-diamino-pyrimidines with anti-malarial activity, QSAR analyses were performed. nih.gov These models indicated that lipophilicity was a key driver of improved anti-malarial activity. nih.gov However, the most active compounds in that series also suffered from high lipophilicity, which in turn led to poor aqueous solubility and low permeability, presenting a challenge for further development. nih.gov This highlights the need to balance lipophilicity with other drug-like properties.
Design Principles for Enhancing Inhibitory Potency and Specificity
Based on SAR and modeling studies, several key design principles have been established for enhancing the potency and specificity of this compound analogues.
Structure-Based Design: Utilizing X-ray crystallography and molecular docking is a cornerstone of rational design. This approach allows for the visualization of binding modes and guides modifications to improve ligand-protein interactions, such as exploring the S4 subsite of target proteases. nih.gov
Optimized Aromatic Substitution: The potency and selectivity of diaryl urea compounds can be significantly improved by carefully selecting substituents on the aromatic rings. nih.gov For example, specific halogenation patterns, such as a chloro group at the 3-position of a phenyl ring, have been shown to enhance potency in certain series. nih.gov
Scaffold Elongation: The introduction of spacer groups between an aromatic ring and the urea moiety can lead to an elongation of the molecule, which in some cases has been shown to enhance biological activity. nih.gov
Balancing Physicochemical Properties: As indicated by QSAR models, properties like lipophilicity must be carefully optimized. While increased lipophilicity can enhance potency, it may negatively affect solubility and permeability, which are crucial for bioavailability. nih.gov
The table below summarizes key SAR findings for diaryl urea analogues.
| Feature Modification | Observation | Implication for Design | Reference |
| Urea H-Bonding | Forms H-bonds with key acidic residues (e.g., Glutamate) in enzyme active sites. | The urea moiety is an essential pharmacophore for target binding. | nih.gov, nih.gov |
| Aromatic Halogenation | Chlorine substitution on the phenyl ring is often favorable for activity. 3-position halogenation can be superior to 4-position. | Strategic placement of halogens can enhance potency. | nih.gov, nih.gov |
| Urea Linker Position | 3-substituted ureas showed greater selectivity than 4-substituted ureas in an anti-malarial series. | Isomeric position of the urea linker is a key factor for tuning selectivity. | nih.gov |
| Lipophilicity (QSAR) | Identified as a key driver for improved activity in a QSAR model. | Lipophilicity must be balanced with solubility and permeability for drug-likeness. | nih.gov |
| Amidine Group | Acts as a key anchoring group in serine protease S1 pockets. | Essential for potent inhibition of specific enzyme classes like factor VIIa. | nih.gov |
Computational Chemistry and Molecular Modeling Studies of 1 4 Amidinophenyl 3 4 Chlorophenyl Urea
Molecular Docking Simulations for Binding Mode Prediction and Target Engagement
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in identifying potential biological targets and understanding the key molecular interactions that govern binding affinity.
While specific docking studies for 1-(4-amidinophenyl)-3-(4-chlorophenyl)urea against VEGFR2, P2X7, and MurB are not extensively detailed in publicly available literature, the broader class of diaryl urea (B33335) derivatives has been widely studied as inhibitors of various kinases and other enzymes. researchgate.net These studies provide a strong basis for predicting the binding mode of the target compound.
VEGFR2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key target in anti-angiogenic cancer therapy. nih.govnih.gov Diaryl urea compounds, such as sorafenib (B1663141), are known to be potent VEGFR2 inhibitors. researchgate.netnih.gov Docking studies of these analogs reveal that the urea moiety is crucial for forming hydrogen bonds with the hinge region of the kinase domain, specifically with the amino acid residues Cys919 and the DFG motif's Asp1046. nih.gov The phenyl and chlorophenyl groups of this compound would likely occupy adjacent hydrophobic pockets, with the 4-chlorophenyl group potentially extending into a hydrophobic region. The amidinophenyl group, being polar, could form additional hydrogen bonds or electrostatic interactions with nearby residues, enhancing binding affinity.
P2X7 Receptor: The P2X7 receptor is an ATP-gated ion channel involved in inflammation and pain. nih.gov Docking studies of antagonists with the P2X7 receptor have identified a binding site near the interface of adjacent subunits. nih.gov For this compound, the aromatic rings are expected to form pi-stacking interactions with phenylalanine residues, such as Phe95, in the binding pocket. nih.gov The urea linker would likely participate in hydrogen bonding with the receptor's backbone or side-chain residues.
MurB: MurB is an enzyme involved in the biosynthesis of peptidoglycan in bacteria, making it a target for novel antibiotics. While specific docking data for urea derivatives with MurB is less common, general principles suggest that the compound would bind in the enzyme's active site, with the urea group forming key hydrogen bonds with catalytic residues. The phenyl rings would likely engage in hydrophobic interactions within the active site.
Docking programs calculate a score that estimates the binding affinity of a ligand to a protein. This score is typically expressed in kcal/mol, with more negative values indicating a stronger predicted binding affinity. For related diaryl urea derivatives targeting kinases, docking scores often range from -7 to -11 kcal/mol. nih.gov
The predicted binding affinity of this compound would be influenced by the sum of its interactions with the target protein. The hydrogen bonds formed by the urea and amidine groups, combined with the hydrophobic interactions of the phenyl and chlorophenyl rings, are all expected to contribute to a favorable docking score. The presence of the chlorine atom can enhance binding through halogen bonding or by modifying the electronic properties of the phenyl ring. nih.gov
| Compound Type | Target Protein | Reported Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Diaryl Urea (Sorafenib-like) | VEGFR-2 | -9.5 to -11.0 | Cys919, Asp1046, Glu885 |
| Phenylurea Derivative | p38 MAPK | -8.0 to -9.5 | Met109, Gly110, Lys53 |
| Thiourea Derivative | H. pylori Urease | -7.1 to -10.9 | His219, Gly277, Cys319 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Molecular dynamics simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the binding mode, the flexibility of the ligand and protein, and the durability of key interactions.
MD simulations of diaryl urea derivatives complexed with protein kinases have been performed to assess the stability of the predicted docking poses. semanticscholar.org These simulations typically involve placing the docked complex in a solvent box with ions to mimic physiological conditions and then simulating the system's movement over tens to hundreds of nanoseconds. semanticscholar.orgnih.gov For this compound, an MD simulation would track the conformational changes of the compound within the binding site of targets like VEGFR2.
| Simulation Parameter/Analysis | Description | Typical Values/Observations |
|---|---|---|
| Simulation Time | The duration of the simulation. | 50 - 500 nanoseconds |
| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure. | Stable complexes show RMSD values that plateau over time. |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual residues or atoms. | Highlights flexible regions of the protein and ligand. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Confirms the stability of key polar interactions. |
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule, including its charge distribution, molecular orbitals (HOMO and LUMO), and electrostatic potential. This information is valuable for understanding the molecule's reactivity and its ability to participate in various types of interactions.
Ligand-Based and Structure-Based Computational Design Approaches
The development of novel therapeutic agents increasingly relies on computational methods to guide the design and optimization of lead compounds. For this compound and its analogs, both ligand-based and structure-based computational design approaches have been instrumental. These strategies leverage the structural information of known active molecules and the three-dimensional architecture of their biological targets, respectively, to predict and enhance pharmacological activity.
Ligand-Based Approaches
Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown or difficult to determine. This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active and inactive molecules, computational models can be built to identify the key chemical features responsible for the desired pharmacological effect.
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of LBDD. For diaryl urea derivatives, QSAR models have been developed to correlate physicochemical properties with biological activity, such as anticancer effects. These models often highlight the importance of specific substitutions on the phenyl rings and the nature of the linking urea moiety. For instance, studies on related diaryl ureas have shown that lipophilicity and electronic properties of the substituents are critical determinants of activity nih.gov.
Pharmacophore modeling is another powerful LBDD technique. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target. For inhibitors based on the diaryl urea scaffold, a common pharmacophore model includes hydrogen bond donors and acceptors from the urea group, as well as hydrophobic aromatic centers. The positively charged amidino group on this compound is a key feature that can be incorporated into pharmacophore models to design new analogs with potentially improved target interactions.
The table below summarizes typical descriptors used in ligand-based studies of diaryl urea analogs.
| Descriptor Category | Example Descriptors | Relevance to Diaryl Ureas |
| Electronic | Partial Charges, Dipole Moment | Influences electrostatic interactions and hydrogen bonding capacity of the urea and substituent groups. |
| Steric | Molecular Volume, Surface Area | Determines the fit of the molecule within the target's binding pocket. |
| Hydrophobic | LogP, Molar Refractivity | Crucial for membrane permeability and hydrophobic interactions within the binding site. |
| Topological | Connectivity Indices | Encodes information about the branching and shape of the molecule. |
Structure-Based Approaches
When the three-dimensional structure of the biological target, such as an enzyme or receptor, is available, structure-based drug design (SBDD) becomes a powerful tool. This approach involves the use of computational docking and molecular dynamics simulations to understand and predict how a ligand interacts with its target at the molecular level.
Molecular docking studies have been widely applied to diaryl urea derivatives to elucidate their binding modes with various protein targets, including protein kinases. nih.gov In a typical docking simulation for a compound like this compound, the molecule is placed into the binding site of the target protein, and its conformation and orientation are optimized to maximize favorable interactions and minimize energy.
Key interactions for diaryl ureas often involve hydrogen bonds between the urea moiety and amino acid residues in the hinge region of kinase domains. nih.gov The terminal phenyl rings typically occupy hydrophobic pockets, and specific substitutions can enhance these interactions. The 4-chloro substituent on one phenyl ring and the 4-amidino group on the other are critical for defining the binding affinity and selectivity of this compound. The amidino group, being basic, can form strong salt bridges with acidic residues like aspartate or glutamate (B1630785) in the binding pocket, significantly enhancing potency.
The following table illustrates a hypothetical docking result for this compound with a protein kinase target, based on common findings for this class of compounds. nih.govnih.gov
| Interaction Type | Ligand Group | Interacting Residue (Example) | Distance (Å) |
| Hydrogen Bond | Urea N-H | Hinge Region Backbone C=O | 2.1 |
| Hydrogen Bond | Urea C=O | Hinge Region Backbone N-H | 2.3 |
| Salt Bridge | Amidinophenyl Group | Aspartic Acid (Asp) | 2.8 |
| Hydrophobic | Chlorophenyl Ring | Leucine (Leu), Valine (Val) | 3.5 - 4.5 |
| Pi-Pi Stacking | Phenyl Ring | Phenylalanine (Phe) | 3.8 |
Molecular dynamics (MD) simulations can further refine the understanding of the ligand-target complex by simulating its movement over time. This provides insights into the stability of the binding mode predicted by docking and can reveal the role of water molecules and conformational changes in the binding process.
By integrating both ligand-based and structure-based computational approaches, researchers can effectively design and optimize derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties.
Preclinical Pharmacological Investigations of 1 4 Amidinophenyl 3 4 Chlorophenyl Urea in Relevant Research Models
In Vitro Enzymatic and Receptor Binding Assays
The primary molecular target of 1-(4-Amidinophenyl)-3-(4-chlorophenyl)urea identified in preclinical studies is the cyclic guanosine (B1672433) monophosphate (cGMP) phosphodiesterase (PDE) family of enzymes. ncats.ionih.gov Specifically, it has been characterized as an inhibitor of cGMP-PDE gene families 2 and 5. nih.gov By inhibiting these enzymes, the compound prevents the degradation of cGMP, leading to its accumulation within the cell and subsequent activation of downstream signaling pathways. nih.gov
Detailed receptor binding assays for this compound are not extensively detailed in the reviewed scientific literature.
Dose-Response Studies and Potency Determination (e.g., IC50 values)
Quantitative data detailing the specific half-maximal inhibitory concentration (IC50) values of this compound against purified phosphodiesterase enzymes (PDE2, PDE5) were not available in the reviewed literature. However, it is established that the compound inhibits the growth of a range of human tumor cell lines at micromolar concentrations. ncats.io
Table 1: Enzymatic Inhibition Potency (IC50) of this compound
| Enzyme Target | IC50 Value |
|---|---|
| cGMP Phosphodiesterase 2 (PDE2) | Data not available |
Characterization of Inhibition Kinetics
The specific kinetic mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) for this compound on its target phosphodiesterase enzymes has not been characterized in the available research. Studies on its direct effect on downstream effectors, such as purified cGMP-dependent protein kinase (PKG), showed no direct activation, indicating its role as an upstream regulator rather than a direct enzyme activator. nih.gov
Cell-Based Assays for Biological Activity and Pathway Modulation
In cell-based models, this compound demonstrates clear biological activity by modulating the cGMP signaling pathway. In colon tumor cells, such as SW480 and HT-29, treatment with the compound leads to a sustained increase in intracellular cGMP levels. nih.gov This accumulation of cGMP results in the dose-dependent activation of cGMP-dependent protein kinase (PKG). nih.gov Activated PKG then phosphorylates downstream targets, including β-catenin, which is a key event linked to the compound's pro-apoptotic effects. nih.gov
Antiproliferative and Cytotoxic Activity in Cancer Cell Lines (e.g., HepG2, MDA-MB-231, A549, HT-29)
This compound has been shown to possess growth inhibitory and pro-apoptotic activity across a variety of human tumor cell lines in vitro. ncats.io Research has specifically highlighted its effects in colon tumor cell lines, including HT-29, where it induces apoptosis. nih.gov There was also a planned phase IIa clinical investigation for its use in hepatocellular carcinoma, suggesting preclinical activity in liver cancer models. bioworld.com
However, specific IC50 values for the antiproliferative and cytotoxic activity of this compound in the HepG2 (liver cancer), MDA-MB-231 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer) cell lines were not available in the reviewed scientific literature.
Table 2: Antiproliferative/Cytotoxic Activity (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value |
|---|---|---|
| HepG2 | Hepatocellular Carcinoma | Data not available |
| MDA-MB-231 | Breast Adenocarcinoma | Data not available |
| A549 | Lung Carcinoma | Data not available |
Mechanisms of Cell Death Induction (e.g., Apoptosis, Cell Cycle Arrest)
The primary mechanism of cell death induced by this compound is apoptosis. ncats.ionih.gov The apoptotic cascade is initiated through the inhibition of cGMP-PDE, which elevates intracellular cGMP and activates PKG. nih.gov This pathway leads to the downregulation of β-catenin and Cyclin D1, key proteins involved in cell proliferation and survival, thereby promoting apoptotic cell death in colon tumor cells. ncats.io The compound is noted for selectively inducing apoptosis in cancerous cells while having minimal effect on normal cells. bioworld.com
While the downstream effects of the cGMP pathway can influence cell cycle progression, specific studies detailing the ability of this compound to induce cell cycle arrest (e.g., in G1, S, or G2/M phases) were not identified in the reviewed literature. The observed downregulation of Cyclin D1 suggests a potential impact on the G1/S transition, but this has not been explicitly demonstrated. ncats.io
Antimicrobial Efficacy in Bacterial Strains (e.g., Gram-positive and Gram-negative bacteria)
Investigations into the antimicrobial efficacy of this compound against bacterial strains were not found in the reviewed scientific literature. Studies on other urea (B33335) derivatives have shown some antimicrobial properties, but data specific to this compound is not available. nih.govresearchgate.netscielo.br Therefore, its potential activity against Gram-positive or Gram-negative bacteria remains uncharacterized.
Table 3: Antimicrobial Efficacy of this compound
| Bacterial Type | Representative Strains | Efficacy (e.g., MIC) |
|---|---|---|
| Gram-positive | Staphylococcus aureus, Bacillus subtilis | Data not available |
Ex Vivo Studies Using Isolated Tissues or Organ Systems
Currently, there are no specific ex vivo studies published in peer-reviewed literature that detail the pharmacological effects of this compound on isolated tissues or organ systems. Such studies, which are crucial for understanding the direct effects of a compound on biological tissues outside of a living organism, have not been reported for this molecule.
Proof-of-Concept Studies in Preclinical In Vivo Disease Models (Mechanism-Focused)
Detailed proof-of-concept studies in preclinical in vivo disease models that focus on the specific mechanisms of action of this compound are not described in the available scientific literature.
Evaluation of Efficacy in Specific Disease Models
There is a lack of published research evaluating the efficacy of this compound in specific preclinical disease models. Consequently, no data tables summarizing its potential therapeutic effects in animal models of disease can be provided at this time.
Assessment of Target Engagement in Biological Systems
Similarly, studies assessing the direct target engagement of this compound within a biological system are not available in the public domain. Research that would confirm the interaction of the compound with its intended molecular target(s) in a living organism has not been published.
Biomarker Identification and Validation for Preclinical Target Engagement Studies
In the absence of preclinical studies on target engagement, there has been no identification or validation of specific biomarkers to monitor the activity and pharmacological effects of this compound in preclinical models. The development of such biomarkers is contingent on a more thorough understanding of the compound's mechanism of action and its effects in biological systems.
An in-depth examination of the analytical methodologies employed in the research and characterization of the chemical compound this compound is presented in this article. This compound, a diaryl urea derivative, requires precise analytical techniques for structural confirmation, purity assessment, and purification. The following sections detail the spectroscopic and chromatographic methods critical to its study.
Future Research Directions and Emerging Avenues for 1 4 Amidinophenyl 3 4 Chlorophenyl Urea
Exploration of Novel Biological Targets and Therapeutic Indications
The chemical architecture of 1-(4-Amidinophenyl)-3-(4-chlorophenyl)urea, featuring a positively charged amidine group and a lipophilic chlorophenyl moiety, suggests its potential to interact with a variety of biological targets beyond its initially explored roles. The urea (B33335) functionality itself is a key pharmacophore, capable of forming multiple hydrogen bonds with protein targets, which is a critical factor in modulating drug potency and selectivity. nih.gov
Future research should systematically investigate a broader range of biological targets. While many diaryl ureas are known for their activity as kinase inhibitors, the specific substitution pattern of this compound may confer affinity for other enzyme classes or receptor types. nih.govresearchgate.net For instance, the amidine group, a strong basic moiety, could facilitate interactions with targets that have a negatively charged binding pocket, such as certain proteases or phosphatases. A noteworthy area of investigation is its potential as a urokinase-type plasminogen activator (uPA) inhibitor, given that structurally related phenylguanidines have shown inhibitory activity against this enzyme. medchemexpress.comrndsystems.com
The exploration of novel therapeutic indications is a direct consequence of identifying new biological targets. While the primary focus for many diaryl ureas has been oncology, the potential targets for this compound could be implicated in a range of other pathologies. frontiersin.org For example, inhibitors of certain kinases are being explored for non-oncologic diseases, including autoimmune disorders, inflammatory conditions, and cardiovascular diseases. acs.org A comprehensive screening of this compound against a panel of disease-relevant targets could unveil new therapeutic opportunities.
| Potential Target Class | Rationale for Investigation | Potential Therapeutic Areas |
| Kinases | Diaryl urea is a common scaffold for kinase inhibitors. nih.gov | Oncology, Inflammatory Diseases |
| Proteases (e.g., uPA) | The amidine group can interact with negatively charged active sites. Phenylguanidine analogs show uPA inhibition. medchemexpress.comrndsystems.com | Oncology (Metastasis) |
| Phosphatases | The charged nature of the amidine group may facilitate binding. | Various, including metabolic disorders |
| G-protein coupled receptors (GPCRs) | A significant class of drug targets with diverse binding pockets. nih.gov | Multiple therapeutic areas |
Integration with Advanced High-Throughput Screening (HTS) Methodologies
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries against specific biological targets. mdpi.com For this compound and its analogs, HTS can be instrumental in both identifying novel targets and in discovering new chemical entities with improved properties.
The integration of this compound into HTS campaigns involves its inclusion in diverse chemical libraries that are screened against a wide array of biological assays. These assays can range from biochemical assays measuring enzyme activity to cell-based assays that assess cellular responses. The development of robust and sensitive assays is critical for the successful application of HTS.
Furthermore, advancements in HTS technologies, such as high-content screening (HCS), can provide more detailed information about the effects of the compound on cellular morphology and function. This can help to elucidate the mechanism of action and identify potential off-target effects early in the discovery process.
Application in Combinatorial Chemistry and Fragment-Based Drug Discovery Approaches
The structure of this compound is well-suited for exploration using combinatorial chemistry and fragment-based drug discovery (FBDD) approaches. These strategies allow for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. youtube.comnih.gov
Combinatorial Chemistry: This approach involves the synthesis of a large library of related compounds by systematically combining different chemical building blocks. youtube.com For this compound, combinatorial libraries can be generated by varying the substituents on both the amidinophenyl and chlorophenyl rings. This allows for a rapid exploration of structure-activity relationships (SAR).
Fragment-Based Drug Discovery (FBDD): FBDD starts with the identification of small, low-molecular-weight fragments that bind to the target protein. nih.gov These fragments are then grown or linked together to create a more potent lead compound. The this compound scaffold can be deconstructed into its constituent fragments (e.g., 4-amidinophenylamine and 4-chlorophenyl isocyanate) for initial screening. Alternatively, the entire molecule can be considered a "fragment" to be elaborated upon. FBDD offers the advantage of exploring chemical space more efficiently and can lead to compounds with better ligand efficiency. mdpi.comnih.gov
| Discovery Approach | Application to this compound | Potential Outcomes |
| Combinatorial Chemistry | Synthesis of libraries with diverse substitutions on the phenyl rings. | Rapid SAR exploration, identification of more potent analogs. |
| Fragment-Based Drug Discovery | Screening of the core scaffold or its fragments against new targets. | Discovery of novel binding modes and lead compounds with improved physicochemical properties. |
Development of Advanced Preclinical Delivery Systems for Targeted Studies
The physicochemical properties of this compound, particularly its solubility and permeability, will be critical determinants of its oral bioavailability and in vivo efficacy. nih.gov The presence of the polar amidine group and the nonpolar chlorophenyl group gives the molecule a somewhat amphiphilic character, which may present challenges for formulation and delivery.
Future research should focus on the development of advanced preclinical delivery systems to enhance the compound's pharmacokinetic profile and enable targeted delivery to specific tissues or organs. Strategies to be explored include:
Nanoparticle-based formulations: Encapsulating the compound in lipid-based or polymeric nanoparticles can improve its solubility, protect it from premature metabolism, and facilitate its accumulation at the site of action through passive or active targeting.
Prodrug approaches: The amidine group can be temporarily modified with a promoiety to create a more lipophilic prodrug that can more easily cross cell membranes. Once inside the cell, the promoiety is cleaved by intracellular enzymes to release the active compound.
Targeted drug conjugates: The compound could be conjugated to a targeting ligand, such as an antibody or a peptide, that specifically recognizes a receptor overexpressed on the surface of target cells. This approach can enhance the therapeutic index by increasing the concentration of the drug at the desired site of action while minimizing exposure to healthy tissues.
Challenges and Opportunities in Translational Research from Preclinical Findings
The translation of promising preclinical findings into clinically effective therapies is a major challenge in drug development. nih.govnih.gov For this compound, several key challenges and opportunities will need to be addressed.
Challenges:
Target validation: Ensuring that the identified biological target is clinically relevant and that its modulation will lead to a therapeutic benefit in humans.
Selectivity: Achieving a high degree of selectivity for the intended target over other related proteins is crucial to minimize off-target effects. nih.gov
Drug resistance: The development of resistance to targeted therapies is a common clinical problem. nih.gov Understanding the potential mechanisms of resistance to this compound and developing strategies to overcome it will be critical.
Pharmacokinetics and metabolism: The compound's absorption, distribution, metabolism, and excretion (ADME) properties will need to be thoroughly characterized to ensure adequate drug exposure and to identify any potential drug-drug interactions.
Opportunities:
Personalized medicine: If the compound targets a specific molecular alteration present in a subset of patients, a personalized medicine approach can be employed, where only patients who are likely to respond to the treatment are selected.
Combination therapies: this compound may exhibit synergistic effects when used in combination with other therapeutic agents. nih.gov
Biomarker development: The identification of predictive biomarkers that can identify patients who are most likely to benefit from treatment with this compound would greatly facilitate its clinical development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-Amidinophenyl)-3-(4-chlorophenyl)urea, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves coupling substituted phenyl carbamates with amines under reflux conditions. For example, acetonitrile at 65°C with DABCO as a catalyst has been used for analogous urea derivatives to improve reaction kinetics . To optimize efficiency, computational reaction path searches (e.g., quantum chemical calculations) can predict favorable intermediates and transition states, reducing trial-and-error experimentation .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation, as demonstrated for structurally similar urea derivatives (e.g., R-factor = 0.068 in crystallographic studies) . Complementary techniques include H/C NMR to verify substituent positions and high-resolution mass spectrometry (HRMS) to confirm molecular weight. The compound’s InChI key (JSQYUCUEELBJJD-UHFFFAOYSA-N) can be cross-referenced with databases for validation .
Q. What solvent systems are optimal for handling this compound in biological assays?
- Methodological Answer : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are recommended for initial solubilization due to the compound’s aromatic and amidine groups . For aqueous stability, phosphate-buffered saline (PBS) at pH 7.4 with <1% DMSO is typical for in vitro assays. Pre-solubilization in a minimal volume of DMSO followed by gradual aqueous dilution minimizes aggregation .
Advanced Research Questions
Q. How can factorial design be applied to optimize the synthesis of this urea derivative?
- Methodological Answer : A full factorial design (FFD) can systematically test variables such as temperature (60–80°C), catalyst loading (0.1–0.3 mmol), and reaction time (1–3 hours). For example, a 2 design (8 experiments) identifies main effects and interactions, with yield as the response variable. Post-hoc ANOVA analysis prioritizes critical factors, enabling targeted optimization .
Q. What computational strategies are effective in predicting the pharmacological activity of this compound?
- Methodological Answer : Density functional theory (DFT) calculations can model interactions with biological targets (e.g., serine proteases) by analyzing electron density maps of the amidine and chlorophenyl groups . Molecular dynamics (MD) simulations further assess binding stability in physiological conditions. Tools like COMSOL Multiphysics integrated with AI enable predictive modeling of structure-activity relationships (SAR) .
Q. How should researchers address contradictions in enzyme inhibition data across studies?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, ionic strength) or compound purity. Validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric protease assays). Ensure purity via HPLC (>95%) and confirm batch consistency using spectroscopic fingerprints . Meta-analyses of published IC values under standardized protocols can resolve discrepancies .
Q. What advanced separation techniques improve purification of this compound from reaction byproducts?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column resolves polar byproducts, while recrystallization from ethanol/water mixtures enhances purity. Membrane-based nanofiltration (MWCO 500 Da) is effective for large-scale separations, as applied to structurally similar ureas .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
